molecular formula C8H15NO2 B140767 Tranexamic acid CAS No. 1197-17-7

Tranexamic acid

Número de catálogo B140767
Número CAS: 1197-17-7
Peso molecular: 157.21 g/mol
Clave InChI: GYDJEQRTZSCIOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine and functions as an antifibrinolytic agent by inhibiting plasminogen activation and plasmin activity. It is widely used in medical treatments to reduce excessive bleeding by stabilizing blood clots. TXA is recognized as an essential medicine by the World Health Organization (WHO) and is approved by the US FDA for various bleeding conditions .

Synthesis Analysis

An improved and practical synthesis of tranexamic acid has been developed, starting from dimethyl terephthalate, resulting in a 59.2% overall yield and 99.6% purity. This novel seven-step route avoids the use of toxic reagents and expensive catalysts, making the synthesis more environmentally friendly and cost-effective .

Molecular Structure Analysis

The molecular structure of TXA and its derivatives has been extensively studied using single-crystal X-ray diffraction (SC-XRD) techniques. TXA forms salts and cocrystals with various coformers, exhibiting robust N-H...O and O-H...O hydrogen bonds. In salts, TXA exists as cations, while in cocrystals, it exists as zwitterions with a total charge of zero .

Chemical Reactions Analysis

TXA reacts with chloranil in an aqueous alcoholic solution to form a complex that can be spectrophotometrically determined. This reaction is useful for the quantitative analysis of TXA in pharmaceutical formulations . Additionally, TXA has been reacted with sulfonyl chlorides to produce sulfonamide derivatives, which are stabilized by various hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of TXA and its multicomponent compounds have been characterized by differential scanning calorimetry, thermogravimetric, Fourier transform infrared analyses, and powder X-ray diffraction studies. These analyses help assess the formation of new compounds based on melting temperatures, weight loss, and stretching frequencies corresponding to TXA/coformer molecules .

Relevant Case Studies

In a randomized, placebo-controlled trial, TXA was found to reduce head injury-related death in patients with traumatic brain injury when administered within 3 hours of injury. The study highlighted the safety of TXA and its efficacy in reducing mortality in such patients . Another study demonstrated that TXA modulates the immune response and reduces post-surgical infection rates by reversing plasmin-mediated immunosuppression in patients undergoing cardiac surgery . Additionally, TXA has been shown to suppress melanocyte activation induced by ultraviolet B eye irradiation, which is relevant for skin whitening treatments .

Aplicaciones Científicas De Investigación

1. Treatment of Melasma and Sun-Induced Skin Hyperpigmentation

  • Application Summary: TXA has anti-plasmin activity and has been shown to be effective against melasma when administered orally. It is considered first-line pharmacotherapy for this condition. Topically applied TXA is also effective against melasma and skin hyperpigmentation caused by sunburn and inflammation .
  • Methods of Application: The TXA concentration in the epidermis and dermis/vasculature has been estimated from its distribution in the skin after closed application .
  • Results or Outcomes: Studies on the effects of topical TXA on the hyperpigmentation process indicate that the resulting skin-lightening mechanism involves the suppression of cytokine/chemical mediator production, which stimulates melanin production via the keratinocyte-derived urokinase-type plasminogen activator and plasminogen derived from dermal vascular in the basal layer of the epidermis, thereby suppressing the production of excessive melanin to prevent hyperpigmentation .

2. Reducing Bleeding in Surgery

  • Methods of Application: The optimal dosage and administration route of TXA in the field of surgery are still under investigation .
  • Results or Outcomes: Despite its efficacy in reducing blood loss and allogeneic red blood cell transfusion in several clinical settings, the safety and efficacy of different doses (high, medium, low) of intravenous injection or of topical application of TXA are still being studied .

3. Perioperative Blood Conservation

  • Application Summary: With a growing emphasis on patient blood management, TXA has become an integral aspect of perioperative blood conservation strategies .

4. Treatment of Menorrhagia

  • Application Summary: TXA has been found to be superior to both placebo and oral progestins, and as good as combined oral contraceptives at reducing menstrual blood volume .
  • Results or Outcomes: TXA has also been shown to reduce the volume of bleeding during abdominal myomectomy as well as hysterectomy .

5. Reducing Blood Loss in Various Surgeries

  • Application Summary: The use of antifibrinolytics like TXA can reduce blood loss in various types of surgeries including cardiac surgery, trauma, orthopedic surgery, liver surgery and solid organ transplantation .

6. Obstetrics

  • Application Summary: TXA is used in obstetrics to reduce blood loss .

7. Association with Thromboembolic Events and Mortality

  • Application Summary: A systematic review, meta-analysis, and meta-regression study was conducted to investigate the association of intravenous TXA with thromboembolic events and mortality .
  • Methods of Application: The database search was conducted for articles published between 1976 and 2018, and the manual search was conducted through September 20, 2019 .
  • Results or Outcomes: An updated search for studies published between July 1, 2018, and December 31, 2020, resulted in 72 potential additional studies of which 48 studies were excluded leaving 24 additional studies .

8. Safety and Efficacy in Surgery

  • Application Summary: A systematic review and network meta-analysis was conducted to analyze the safety and efficacy of different doses (high, medium, low) of intravenous injection or of topical application of TXA .

9. Utilization in Various Perioperative Settings

  • Application Summary: Ongoing investigations into TXA utilization in cardiac surgery, obstetrics, acute trauma, orthopedic surgery, neurosurgery, pediatric surgery, and other perioperative settings continue .

Propiedades

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045350, DTXSID50904827
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage.
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tranexamic acid

CAS RN

701-54-2, 1197-17-7, 1197-18-8
Record name 4-(Aminomethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Tranexamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tranexamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANEXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRANEXAMIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>300 °C
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranexamic acid
Reactant of Route 2
Tranexamic acid
Reactant of Route 3
Tranexamic acid
Reactant of Route 4
Tranexamic acid

Citations

For This Compound
76,500
Citations
WCK Ng, A Jerath, M Wasowicz - Anaesthesiology intensive therapy, 2015 - termedia.pl
… Ngaage DL, Bland JM: Lessons from aprotinin: is the routine use and inconsistent dosing of tranexamic acid prudent? Meta-analysis of randomised and large matched observational …
Number of citations: 270 www.termedia.pl
CJ Dunn, KL Goa - Drugs, 1999 - Springer
… Transfusion requirements were reduced significantly by 43% with tranexamic acid and by 60% with aprotinin in 1 study. Meta-analysis of 60 trials showed tranexamic acid and …
Number of citations: 315 link.springer.com
BJ Hunt - Anaesthesia, 2015 - Wiley Online Library
… tranexamic acid to reduce morbidity and mortality in surgical and traumatic bleeding. Tranexamic acid … It is now clearly established that intravenous tranexamic acid reduces blood loss …
PJ Devereaux, M Marcucci, TW Painter… - … England Journal of …, 2022 - Mass Medical Soc
… Patients were randomly assigned to receive tranexamic acid (1-g intravenous bolus) or placebo at the start … To establish the noninferiority of tranexamic acid to placebo for the composite …
Number of citations: 125 www.nejm.org
L Tengborn, M Blombäck, E Berntorp - Thrombosis research, 2015 - Elsevier
… with massive bleedings using tranexamic acid was presented, … survival was increased when tranexamic acid was given early … In summary, we consider tranexamic acid is a drug of great …
Number of citations: 311 www.sciencedirect.com
M Hoylaerts, HR Lijnen, D Collen - Biochimica et Biophysica Acta (BBA) …, 1981 - Elsevier
… of the concentration of tranexamic acid. When tissue activator (… tranexamic acid. A 50% decrease of the apparent plasminogen concentration was obtained at 1.2 #M tranexamic acid for …
Number of citations: 329 www.sciencedirect.com
PL McCormack - Drugs, 2012 - Springer
… and tolerability of tranexamic acid in conditions amenable to … In large, randomized controlled trials, tranexamic acid … In many instances, tranexamic acid also reduced transfusion …
Number of citations: 695 link.springer.com
N Relke, NLJ Chornenki… - Research and Practice in …, 2021 - Wiley Online Library
… Inhaled tranexamic acid as an alternative for hemoptysis … Comparative effectiveness and safety of tranexamic acid plus … Efficacy of tranexamic acid for the prevention of bleeding in …
Number of citations: 48 onlinelibrary.wiley.com
PS Myles, JA Smith, A Forbes, B Silbert… - … England Journal of …, 2017 - Mass Medical Soc
… Some studies have shown that tranexamic acid reduces cerebral blood flow 14 and … by tranexamic acid may have a thromboembolic basis. We investigated whether tranexamic acid …
Number of citations: 526 www.nejm.org
Å Pilbrant, M Schannong, J Vessman - European journal of clinical …, 1981 - Springer
… The aim of the present paper is to describe the blood concentrations of tranexamic acid observed after intravenous and oral administration, and to report on the bioavailability of tranex…
Number of citations: 278 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.